molecular formula C12H19NO4 B066072 (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate CAS No. 159622-09-0

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

Cat. No.: B066072
CAS No.: 159622-09-0
M. Wt: 241.28 g/mol
InChI Key: MMSKTMKTGVHMAV-PRHODGIISA-N
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Description

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is a chiral cyclopropane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of a vinyl compound with a diazo compound in the presence of a catalyst such as rhodium or copper. The tert-butoxycarbonyl (Boc) protecting group is introduced to the amino group to prevent unwanted side reactions during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the desired stereochemistry and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated cyclopropane derivatives .

Scientific Research Applications

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the biological activity of cyclopropane derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets. The vinyl group and the Boc-protected amino group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is unique due to its specific stereochemistry and the presence of both a vinyl group and a Boc-protected amino group. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate, commonly referred to as (1R,2S)-Methyl 1-((Boc)amino)-2-vinylcyclopropanecarboxylate, is a compound with significant potential in medicinal chemistry, particularly as a synthetic intermediate in the development of protease inhibitors for viral infections. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.287 g/mol
  • CAS Number : 159622-09-0
  • Structural Representation :
CC C C OC O NC1 CC1C C C O O\text{CC C C OC O NC1 CC1C C C O O}

The compound functions primarily as a synthetic intermediate in the development of peptidic protease inhibitors. Proteases are enzymes that play a crucial role in the life cycle of viruses, including Hepatitis C. By inhibiting these enzymes, (1R,2S)-Methyl 1-((Boc)amino)-2-vinylcyclopropanecarboxylate can potentially disrupt viral replication and promote antiviral effects.

Antiviral Properties

Research indicates that this compound is involved in the synthesis of potent inhibitors against the Hepatitis C virus (HCV). Notably, it has been cited in studies focusing on the development of BMS-605339, a tri-peptidic acylsulfonamide that exhibits strong antiviral activity against HCV NS3 protease. The inhibition mechanism involves binding to the active site of the protease, thereby preventing substrate cleavage and subsequent viral replication .

Case Studies

  • BMS-605339 Development :
    • Study Reference : Li et al., Journal of Medicinal Chemistry, 2014.
    • Findings : This study demonstrated that BMS-605339 effectively inhibited HCV NS3 protease in vitro and showed promising results in early clinical trials for treating chronic Hepatitis C infection.
  • Macrocyclization Studies :
    • Study Reference : Rudd et al., ChemMedChem, 2015.
    • Findings : The research explored macrocyclization techniques to enhance the efficacy and selectivity of protease inhibitors derived from (1R,2S)-Methyl 1-((Boc)amino)-2-vinylcyclopropanecarboxylate.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HCV NS3 proteaseLi et al., J. Med. Chem., 2014
Synthetic IntermediateUsed in developing peptidic protease inhibitorsRudd et al., ChemMedChem, 2015
MechanismBinds to active site of proteaseVarious studies on protease inhibition

Properties

IUPAC Name

methyl (1R,2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-6-8-7-12(8,9(14)16-5)13-10(15)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,15)/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSKTMKTGVHMAV-PRHODGIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439656
Record name Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159622-09-0
Record name Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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